
"tert-Butyl tetrahydropyridazine-1(2H)-
carboxylate" IUPAC name and structure

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:
tert-Butyl tetrahydropyridazine-

1(2H)-carboxylate

Cat. No.: B179532 Get Quote

Technical Guide: tert-Butyl tetrahydropyridazine-
1(2H)-carboxylate
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl tetrahydropyridazine-
1(2H)-carboxylate, a heterocyclic compound of interest in organic synthesis and medicinal

chemistry. This document details its chemical identity, physical properties, a representative

synthetic protocol, and relevant workflow visualizations.

Chemical Identity and Structure
Systematic IUPAC Name:tert-butyl diazinane-1-carboxylate[1]

Common Name:tert-Butyl tetrahydropyridazine-1(2H)-carboxylate

CAS Number: 154972-37-9

Molecular Formula: C₉H₁₈N₂O₂

Canonical SMILES: CC(C)(C)OC(=O)N1CCCCN1

Structure:
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Caption: 2D Structure of tert-butyl tetrahydropyridazine-1(2H)-carboxylate.

Physicochemical and Spectroscopic Data
The following table summarizes the key quantitative data for tert-butyl tetrahydropyridazine-
1(2H)-carboxylate.

Property Value Reference

Molecular Weight 186.25 g/mol [1]

Melting Point 71-72 °C [1]

Boiling Point 236.5 ± 23.0 °C at 760 mmHg [1]

Density 1.0 ± 0.1 g/cm³ [1]

Flash Point 96.9 ± 22.6 °C [1]

¹H NMR (Predicted)

tert-butyl protons: ~1.4 ppm

(singlet, 9H), Methylene

protons adjacent to N(Boc):

~3.4-3.6 ppm (multiplet, 2H),

Methylene protons adjacent to

NH: ~2.8-3.0 ppm (multiplet,

2H), Other methylene protons:

~1.6-1.8 ppm (multiplet, 4H),

NH proton: variable

N/A

¹³C NMR (Predicted)

tert-butyl quaternary carbon:

~80 ppm, tert-butyl methyl

carbons: ~28 ppm, Carbonyl

carbon: ~155 ppm, Methylene

carbons: ~40-50 ppm

N/A

Note: Experimental ¹H and ¹³C NMR spectral data were not available in the reviewed literature.

Predicted values are based on typical chemical shifts for the respective functional groups.
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Synthesis of tert-Butyl tetrahydropyridazine-1(2H)-
carboxylate
A common synthetic route to tert-butyl tetrahydropyridazine-1(2H)-carboxylate involves the

debenzylation of a protected precursor, such as 1-benzyl 2-(tert-butyl) tetrahydro-1,2-

pyridazinedicarboxylate. The following is a representative protocol for this transformation via

catalytic hydrogenation.

Reaction Scheme:

1-benzyl 2-(tert-butyl)
tetrahydro-1,2-pyridazinedicarboxylate

H2 (g, 1 atm)
10% Pd/C
Methanol

Stir at RT, 3h tert-Butyl
tetrahydropyridazine-1(2H)-carboxylate

Click to download full resolution via product page

Caption: Synthesis of the target compound via catalytic hydrogenation.

Detailed Methodology:

Reaction Setup: To a solution of 1-benzyl 2-(tert-butyl) tetrahydro-1,2-

pyridazinedicarboxylate (1.0 eq) in methanol, 10% palladium on activated carbon (10 wt%) is

added.

Hydrogenation: The reaction vessel is evacuated and backfilled with hydrogen gas (balloon

pressure or 1 atm). The mixture is stirred vigorously at room temperature for approximately 3

hours.

Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid

chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting

material.

Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite® to

remove the palladium catalyst. The filter cake is washed with methanol.

Isolation: The combined filtrate is concentrated under reduced pressure to yield the crude

product.
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Purification: If necessary, the crude product can be purified by flash column chromatography

on silica gel to afford the pure tert-butyl tetrahydropyridazine-1(2H)-carboxylate.

Applications in Drug Development
tert-Butyl tetrahydropyridazine-1(2H)-carboxylate serves as a valuable building block in the

synthesis of more complex molecules, particularly in the field of drug discovery. The

tetrahydropyridazine core is a key pharmacophore in a variety of biologically active

compounds. The tert-butoxycarbonyl (Boc) protecting group allows for selective

functionalization at the 2-position of the ring system, enabling the synthesis of diverse chemical

libraries for screening and lead optimization. The Boc group can be readily removed under

acidic conditions, providing a free secondary amine for further chemical elaboration.

Safety Information
tert-Butyl tetrahydropyridazine-1(2H)-carboxylate may cause irritation to the skin, eyes, and

respiratory tract. It is recommended to handle this compound in a well-ventilated fume hood

and to use appropriate personal protective equipment (PPE), including gloves, safety glasses,

and a lab coat. Avoid inhalation of dust and direct contact with the skin and eyes. For detailed

safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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